meso-1,2-Diphenylethylenediamine

Catalog No.
S2936650
CAS No.
35132-20-8; 951-87-1
M.F
C14H16N2
M. Wt
212.296
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-1,2-Diphenylethylenediamine

CAS Number

35132-20-8; 951-87-1

Product Name

meso-1,2-Diphenylethylenediamine

IUPAC Name

(1R,2S)-1,2-diphenylethane-1,2-diamine

Molecular Formula

C14H16N2

Molecular Weight

212.296

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+

InChI Key

PONXTPCRRASWKW-OKILXGFUSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

solubility

not available

Meso-1,2-Diphenylethylenediamine is an organic compound with the molecular formula C14H16N2C_{14}H_{16}N_{2} and a molecular weight of 212.30 g/mol. It is classified as a diamine and exists as one of three stereoisomers, including two enantiomers (R,R- and S,S-) and the meso form, which has unique properties due to its symmetrical structure. The compound is characterized by its two phenyl groups attached to the ethylene backbone, making it a significant ligand in coordination chemistry and asymmetric catalysis .

, particularly in the formation of metal complexes. For example, it can undergo reductive amination to yield various derivatives. In asymmetric catalysis, it serves as a bidentate ligand in reactions such as hydrogenation and desymmetrization. One notable reaction involves the conversion of benzil to hydrobenzoin using meso-1,2-diphenylethylenediamine as a catalyst precursor .

Research indicates that meso-1,2-diphenylethylenediamine and its metal complexes exhibit biological activity, particularly in their interactions with DNA. Studies have shown that nickel complexes containing this compound can selectively bind to different DNA structures, including duplex DNA and quadruplexes. These interactions suggest potential applications in medicinal chemistry and biochemistry .

Meso-1,2-Diphenylethylenediamine can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of benzil with an amine in the presence of reducing agents.
  • Resolution of Diastereomers: The chiral diastereomers can be resolved into their enantiomers using tartaric acid as a resolving agent.
  • Formation of Metal Complexes: It can also be synthesized as part of metal complexes by reacting with various metal salts and ligands .

Meso-1,2-Diphenylethylenediamine has several applications:

  • Ligand in Coordination Chemistry: It is widely used to form stable metal complexes that are useful in catalysis.
  • Asymmetric Catalysis: The compound is employed in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.
  • Biological Research: Its derivatives are studied for their ability to interact with nucleic acids, which may lead to therapeutic applications .

Studies have demonstrated that meso-1,2-diphenylethylenediamine exhibits selective binding properties when incorporated into metal complexes. For instance, nickel complexes derived from this compound show varying affinities towards duplex DNA and DNA quadruplexes. Techniques such as electrospray ionization mass spectrometry and circular dichroism spectroscopy have been used to assess these interactions, indicating that the presence of meso-1,2-diphenylethylenediamine enhances selectivity towards certain DNA structures over others .

Meso-1,2-Diphenylethylenediamine shares structural similarities with other compounds but is unique due to its specific stereochemistry and properties. Here are some related compounds:

Compound NameStructure TypeUnique Features
1,2-DiaminocyclohexaneCyclic diamineDifferent ring structure affects reactivity
1,2-EthanediamineSimple diamineLacks phenyl groups; less sterically hindered
N,N'-DiphenylethylenediamineSimilar backboneContains additional nitrogen atoms; different reactivity
1,2-DiphenylhydrazineHydrazine derivativeContains hydrazine functional group; different reactivity

Meso-1,2-Diphenylethylenediamine's unique symmetrical structure allows it to act as an effective bidentate ligand while facilitating specific interactions that are not observed in its simpler or cyclic counterparts .

XLogP3

1.4

Wikipedia

Meso-1,2-Diphenylethylenediamine

Dates

Last modified: 07-24-2023

Explore Compound Types